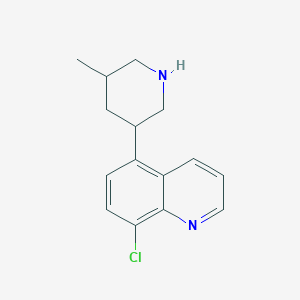
9H-Purin-2-amine, hemihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-6-methylthioguanosine is a novel nucleoside and nucleotide analog with significant antiviral and anticancer activities. It inhibits the replication of DNA by targeting DNA polymerase, making it a valuable compound in biomedical research and pharmaceutical advancements .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-6-methylthioguanosine involves the protection and deprotection of functional groups to prevent oxidation and hydrolysis. A common approach uses cyanoethyl protecting groups for the thione and phenoxyacetyl for the exocyclic amino group. Deprotection is achieved using a mixture of sodium hydroxide and sodium hydrogen sulfide .
Industrial Production Methods: Industrial production methods for 2’-Deoxy-6-methylthioguanosine are not extensively documented. the compound is produced under cGMP conditions, ensuring high purity and quality for research and pharmaceutical use.
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Deoxy-6-methylthioguanosine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Applications De Recherche Scientifique
2’-Deoxy-6-methylthioguanosine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing oligonucleotides and studying nucleic acid interactions.
Biology: Investigated for its role in inhibiting DNA replication and its potential as an antiviral agent.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of pharmaceutical drugs and as a reference standard for quality control.
Mécanisme D'action
2’-Deoxy-6-methylthioguanosine exerts its effects by inhibiting DNA polymerase, thereby preventing DNA replication. This inhibition disrupts the growth and proliferation of cancer cells and viruses. The compound targets the DNA polymerase enzyme, which is essential for DNA synthesis .
Comparaison Avec Des Composés Similaires
6-Thioguanosine: Another thiopurine analog with similar antiviral and anticancer properties.
6-Mercaptopurine: Used in the treatment of leukemia and inflammatory diseases.
Azathioprine: An immunosuppressive drug used in organ transplantation and autoimmune diseases.
Uniqueness: 2’-Deoxy-6-methylthioguanosine is unique due to its specific inhibition of DNA polymerase and its potential for use in both antiviral and anticancer therapies. Its ability to inhibit DNA replication makes it a valuable tool in research and medicine .
Propriétés
Numéro CAS |
37113-42-1 |
|---|---|
Formule moléculaire |
C11H15N5O3S |
Poids moléculaire |
297.34 g/mol |
Nom IUPAC |
5-(2-amino-6-methylsulfanylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H15N5O3S/c1-20-10-8-9(14-11(12)15-10)16(4-13-8)7-2-5(18)6(3-17)19-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15) |
Clé InChI |
HCCOXCDCIWQBMD-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-[(4-Methoxyphenyl)methoxy]cyclopropyl}acetonitrile](/img/structure/B11714372.png)
![2-[(2E)-2-[(2E)-but-2-en-1-ylidene]hydrazin-1-yl]-6-methylpyrimidin-4-ol](/img/structure/B11714380.png)
![3-Oxa-1-azaspiro[4.6]undecane-2,4-dione](/img/structure/B11714383.png)




![2-Methyl-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11714428.png)
![1-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine](/img/structure/B11714439.png)
![6-(2-Methylpropanoyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B11714448.png)




